N-Propylbicyclo[2.2.1]heptan-2-amine
Description
N-Propylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) backbone with a propyl group attached to the nitrogen atom. This compound belongs to a class of structurally rigid amines known for their diverse pharmacological and catalytic applications.
Key structural features include:
- Bicyclic framework: Enhances steric rigidity, influencing receptor binding and metabolic stability.
- N-Propyl substituent: Modulates lipophilicity and electronic properties, impacting solubility and biological interactions.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-propylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3 |
InChI Key |
BGQLAJSTSCIEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-Propylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
General Amine Reactivity
Amines typically undergo oxidation , alkylation , acylation , and nucleophilic substitution . For N-Propylbicyclo[2.2.1]heptan-2-amine:
Bicyclic System Effects
The rigid bicyclo[2.2.1]heptane core imposes significant steric constraints, altering reactivity:
-
Thermal Stability : Bicyclic systems like bicyclo[2.2.1]heptane exhibit enhanced thermal stability due to reduced ring strain. Pyrolysis or high-temperature reactions may favor decomposition pathways similar to related bicyclic compounds .
-
Bridgehead Reactivity : Reactions at the bridgehead position (e.g., the amine group at C2) are often hindered. For example, acid-catalyzed reactions involving carbocation intermediates are less likely due to poor carbocation stability at bridgehead positions .
Potential Reaction Pathways
Analytical and Structural Insights
-
Molecular Properties :
-
Spectroscopic Data :
Scientific Research Applications
N-Propylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential as a ligand in drug discovery, particularly for neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Propylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Variations
The pharmacological and physicochemical properties of bicyclo[2.2.1]heptan-2-amine derivatives are highly dependent on the N-substituent. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptan-2-amine Derivatives
Key Observations:
- Aryl Substituents : Phenyl or fluorophenyl groups (e.g., compounds 5a–f) enhance binding affinity to NMDA receptors but may introduce cytotoxicity at higher concentrations .
- Heterocyclic Moieties : Piperidine or morpholine substituents (e.g., 5a, 5c) improve receptor selectivity and metabolic stability .
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Comparison of Selected Analogs
Key Findings:
- NMDA Receptor Antagonism : Aryl-substituted derivatives (e.g., 5a, 5f) exhibit sub-micromolar binding affinities, comparable to memantine, but with varying toxicity thresholds .
- Toxicity Trends : Longer alkyl chains and bulkier substituents correlate with reduced cell viability in MDCK and neuronal (N2a) cell lines .
Biological Activity
N-Propylbicyclo[2.2.1]heptan-2-amine, also known as a derivative of the bicyclo[2.2.1]heptane structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and findings.
1. Chemical Structure and Synthesis
This compound is characterized by its bicyclic structure, which contributes to its unique pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications to achieve the desired amine form.
2.1 Antiallergic Properties
Research has demonstrated that derivatives of bicyclo[2.2.1]heptane exhibit significant antagonistic activity against prostaglandin D(2) (PGD(2)) receptors, which are implicated in allergic responses. A study reported that certain derivatives showed IC(50) values below 50 nM in radioligand binding assays, indicating potent receptor antagonism . These compounds have been shown to suppress various allergic inflammatory responses, such as increased vascular permeability in models of allergic rhinitis and asthma.
2.2 Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound derivatives, particularly in conditions associated with excitotoxicity. For instance, ZA-II-05, a compound related to this structure, was found to reverse vanadium-induced neurotoxicity in hippocampal slice cultures by acting as an NMDA receptor antagonist . This suggests a potential application in neurodegenerative diseases where excitotoxicity plays a critical role.
2.3 Antiviral Activity
Compounds derived from bicyclo[2.2.1]heptane have also been investigated for their antiviral properties. Specifically, camphor-derived imines have shown strong antiviral activity against various viruses, indicating that structural modifications can enhance biological efficacy . The mechanism of action often involves interference with viral replication processes.
3. Case Studies
Several studies highlight the efficacy of this compound derivatives:
4. Conclusion
This compound and its derivatives present promising avenues for therapeutic applications across a range of conditions including allergies, neurodegenerative diseases, and viral infections. Ongoing research into their mechanisms of action and further optimization of their chemical structures will likely enhance their clinical applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
